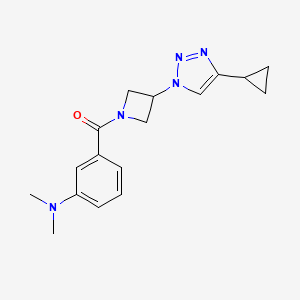
4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide, commonly known as EMB-6, is a synthetic compound that has gained significant attention in the field of scientific research. EMB-6 is a benzamide derivative that possesses a unique chemical structure and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets, leading to a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, contributing to their broad spectrum of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Advantages and Limitations for Lab Experiments
One of the advantages of using EMB-6 in lab experiments is its high potency. EMB-6 has been found to exhibit activity at low concentrations, making it an attractive compound for use in various assays. However, one of the limitations of using EMB-6 is its limited solubility in aqueous solutions. This can make it difficult to use in certain assays that require aqueous solutions.
Future Directions
There are several future directions for the study of EMB-6. One possible direction is to further explore its potential use in the treatment of neurological disorders. Another direction is to investigate its potential use in the treatment of other diseases such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of EMB-6 and to identify potential targets for its therapeutic use.
Conclusion:
In conclusion, EMB-6 is a synthetic compound that has gained significant attention in the field of scientific research. It has been found to exhibit various biochemical and physiological effects and has potential use in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to identify potential targets for its therapeutic use.
Synthesis Methods
The synthesis of EMB-6 involves the reaction of 4-ethoxy-N-(2-hydroxyethyl)benzamide with naphthalene-1-ylacetic acid in the presence of morpholine and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction takes place in a solvent mixture of dichloromethane and dimethylformamide at room temperature. The yield of EMB-6 obtained through this method is 75%.
Scientific Research Applications
EMB-6 has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. EMB-6 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
4-ethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-2-30-21-12-10-20(11-13-21)25(28)26-18-24(27-14-16-29-17-15-27)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,24H,2,14-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXDSNCPGLDSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (E)-4-[4-(3-benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3020812.png)

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3020818.png)
![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B3020820.png)
![(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol](/img/structure/B3020821.png)

![1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3020826.png)
![(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020827.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3020828.png)


![2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B3020832.png)
![3-(3-chlorophenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B3020833.png)
![3-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3020834.png)
